molecular formula C8H13NO3 B1427197 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid CAS No. 1229627-19-3

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid

Cat. No. B1427197
M. Wt: 171.19 g/mol
InChI Key: HLGCTGZBJCWEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of azetidines, including MAPAC, is an important area of research due to their ubiquity in natural products and importance in medicinal chemistry . The synthesis of MAPAC could potentially involve the use of (N-Boc-azetidin-3-ylidene)acetate, obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .


Molecular Structure Analysis

The molecular structure of MAPAC involves an azetidine ring, which is a four-membered cyclic amine. This structure is similar to that of proline, a common amino acid . The presence of the carboxylic acid group makes MAPAC an amino acid derivative.


Physical And Chemical Properties Analysis

MAPAC has a molecular weight of 171.19 g/mol. Other physical and chemical properties specific to MAPAC are not specified in the retrieved documents.

Scientific Research Applications

    Medicinal Chemistry

    Azetidines are often used in medicinal chemistry due to their ubiquity in natural products . They are considered remarkable for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry .

    Organic Synthesis

    Azetidines are important in organic synthesis. They are excellent candidates for ring-opening and expansion reactions due to their ring strain .

    Catalytic Processes

    Azetidines have important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

    Polymerization

    Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Future Directions

Azetidines, including MAPAC, have been identified as valuable compounds in pharmaceutical and agrochemical research . Future research may focus on the synthesis and functionalization of azetidines, as well as their use in drug discovery, polymerization, and as chiral templates .

properties

IUPAC Name

1-(2-methylpropanoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)7(10)9-3-6(4-9)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGCTGZBJCWEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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